N-TERT-BUTYL-D9-PHENYL-D5-NITRONE
Description
Properties
CAS No. |
119391-92-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
191.332 |
IUPAC Name |
N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1-(2,3,4,5,6-pentadeuteriophenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D |
InChI Key |
IYSYLWYGCWTJSG-IJUZYFTRSA-N |
SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Preparation Methods
Phenyl-d5-Benzaldehyde
Deuteration of benzaldehyde to phenyl-d5-benzaldehyde is achieved via rhodium-catalyzed H/D exchange in heavy water (D₂O) or deuterated methanol (CD₃OD). The WO2017045648A1 patent reports >90% deuteration efficiency at 80°C using 0.5 mol% RhCl₃ and sodium carbonate as a base.
Tert-butyl-d9-Amine
Tert-butylamine undergoes deuteration via Al-Ni alloy reduction in D₂O, replacing all nine hydrogens on the tert-butyl group. This method yields tert-butyl-d9-amine with 98% isotopic purity, as confirmed by mass spectrometry.
Imine Formation
The deuterated precursors react under solvent-free conditions to form the imine intermediate:
Key advantages include:
Oxidation to Oxaziridine
The imine is oxidized using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone:
Conditions :
Thermal Rearrangement to Nitrone
Heating the oxaziridine at 60–70°C induces rearrangement to the final nitrone:
Optimization :
-
Toluene is used as a solvent to facilitate by-product separation.
-
Vacuum distillation at 50°C removes residual acetone and water, achieving >98% purity.
Scalability and Industrial Adaptations
The US6762322B1 patent highlights adaptations for large-scale production:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 100 g | 50–100 kg |
| Reaction Time | 4–6 hours | 8–12 hours |
| Yield | 85–90% | 80–85% |
| Purity (HPLC) | >98% | >95% |
Key industrial modifications:
-
Continuous flow reactors for imine synthesis, enhancing heat dissipation.
-
Centrifugal separation of Oxone® by-products, reducing downtime.
Characterization and Quality Control
Commercial batches (e.g., LGC Standards CDN-D-3816) adhere to stringent specifications:
| Property | Specification | Method |
|---|---|---|
| Isotopic Purity | ≥98 atom % D | ¹H NMR, Mass Spec |
| Chemical Purity | ≥98% | HPLC-UV (λ=254 nm) |
| Residual Solvents | <500 ppm (acetone) | GC-FID |
Deuteration is verified via absence of proton signals in the tert-butyl (δ 1.0–1.2 ppm) and aromatic (δ 7.2–7.8 ppm) regions.
Challenges and Mitigation Strategies
-
Deuterium Loss During Rearrangement
-
By-product Formation
Applications of Deuterated Nitrones
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-D9-PHENYL-D5-NITRONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions include deuterated derivatives of the original compound, which are useful in further research and analytical applications .
Scientific Research Applications
N-TERT-BUTYL-D9-PHENYL-D5-NITRONE has a wide range of applications in scientific research:
Chemistry: Used as a spin trap in electron spin resonance (ESR) studies to detect and analyze free radicals.
Biology: Employed in studies involving oxidative stress and free radical biology.
Industry: Used in the development of new materials and chemical processes that involve free radical mechanisms.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-D9-PHENYL-D5-NITRONE involves its ability to trap free radicals. It reacts with free radicals to form stable adducts, which can then be analyzed using techniques like ESR . This trapping mechanism helps in the detection and study of transient free radicals, providing insights into various biochemical and chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Analogues
The compound is most directly compared to its non-deuterated counterpart, N-tert-Butyl-α-phenylnitrone (PBN; CAS No. 3376-24-7), which has the molecular formula C₁₁H₁₅NO and a molecular weight of 177.23 g/mol . Key differences include:
- Isotopic Substitution : The deuterated version replaces 14 hydrogen atoms with deuterium, significantly altering its physical and spectroscopic properties.
- Applications : While both compounds act as spin traps, the deuterated variant is preferred in studies requiring reduced signal overlap in NMR or enhanced mass spectrometry sensitivity .
Other structurally related nitrones include DMPO (5,5-Dimethyl-1-pyrroline N-oxide) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) , though these differ in backbone structure and radical-trapping mechanisms. Unlike these, this compound’s tert-butyl and phenyl groups provide steric stabilization and specificity for certain radicals .
Functional Comparisons
- Spectral Resolution : The deuterated compound exhibits sharper NMR peaks due to deuterium’s lower quadrupole moment, reducing line broadening in proton-dense regions .
- Synthetic Accessibility: Deuterated reagents like this are typically more expensive (e.g., JPY 14,800 for 5 mL of related deuterated amines) and require specialized synthesis protocols compared to non-labeled analogues .
Data Table: Key Properties of this compound vs. PBN
Biological Activity
N-tert-butyl-D9-phenyl-D5-nitrone (also referred to as N-tert-butyl-α-phenylnitrone-d14) is a deuterated derivative of the well-studied compound N-tert-butyl-α-phenylnitrone (PBN). This compound has garnered attention for its diverse biological activities, particularly in the context of oxidative stress and neuroprotection. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.
Overview of Biological Activity
This compound functions primarily as a free radical scavenger , forming nitroxide spin adducts that can trap reactive oxygen species (ROS). This property underlies many of its pharmacological effects, which include:
- Neuroprotection : It has been shown to protect neuronal cells from oxidative damage and excitotoxicity.
- Anti-inflammatory action : The compound inhibits the expression of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
- Potential anti-cancer properties : Some studies suggest that nitrones may have synergistic effects with other antioxidants in cancer models.
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Free Radical Scavenging : The compound reacts with free radicals to form less reactive species, thereby reducing oxidative stress .
- Inhibition of Enzymatic Activity : It has been reported to inhibit COX-2 catalytic activity, contributing to its anti-inflammatory effects .
- Modulation of Gene Expression : this compound downregulates several pro-inflammatory genes, including those involved in oxidative stress responses. This modulation is crucial in preventing conditions such as endotoxin-induced shock .
Neuroprotective Effects
A significant body of research has focused on the neuroprotective properties of PBN and its derivatives. For instance, studies have demonstrated that PBN administration can ameliorate hippocampal injury and improve cognitive function in models of neonatal exposure to lipopolysaccharide (LPS) .
Anti-inflammatory Activity
Research indicates that this compound effectively reduces nitric oxide production in response to LPS, highlighting its role in mitigating inflammatory responses in vivo. The optimal timing for administration was found to be 30 minutes before LPS exposure for maximum efficacy .
Anti-cancer Potential
Recent investigations have suggested that nitrones may possess anti-cancer properties by altering cellular signaling pathways and reducing oxidative damage associated with tumor progression. For example, studies have shown that certain PBN derivatives exhibit potent activity against cancer cell lines in vitro .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing N-TERT-BUTYL-D9-PHENYL-D5-NITRONE with isotopic purity?
Synthesis requires precise deuteration at specific positions (D9 for tert-butyl and D5 for phenyl groups). Methodologically, this involves using deuterated precursors (e.g., deuterated tert-butylamine or benzene derivatives) and ensuring reaction conditions (temperature, solvent) minimize proton exchange. Characterization via -NMR and ESI-MS is critical to confirm isotopic integrity and rule out unintended hydrogen-deuterium scrambling .
Q. How is this compound characterized to validate its structure and isotopic labeling?
A combination of spectroscopic techniques is essential:
- -NMR : To verify absence of protons in deuterated regions.
- ESI-MS : To confirm molecular weight (accounting for D9 and D5 substitutions).
- FT-IR : To detect functional groups like nitrone (C=N-O) stretching vibrations (~1500–1600 cm). Cross-referencing with non-deuterated analogs (e.g., PBN, N-tert-butyl-α-phenylnitrone) ensures structural consistency .
Q. What safety protocols are recommended for handling this compound in lab settings?
While specific safety data for this deuterated compound is limited, analogous nitrones (e.g., tert-butyl nitrite) require:
- Use of PPE (gloves, goggles, lab coats).
- Avoidance of inhalation/ingestion; work in a fume hood.
- Storage in inert, airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can experimental design address challenges in tracking free radical scavenging efficiency of this compound?
Advanced studies should:
- Compare isotopic vs. non-isotopic analogs : Use electron paramagnetic resonance (EPR) to quantify radical adduct stability differences due to deuteration.
- Control solvent effects : Deuteration alters solubility; use deuterated solvents (e.g., DO, CDCl) to avoid confounding results.
- Validate via kinetic studies : Measure rate constants for radical trapping under varied pH/temperature .
Q. How to resolve contradictions in reported reactivity of deuterated nitrones in biological systems?
Discrepancies may arise from isotopic effects on membrane permeability or metabolic stability. Methodological solutions include:
- In vitro vs. in vivo comparisons : Assess deuterated compound stability in cell lysates vs. live models.
- Isotope tracing : Use LC-MS to track deuterium retention in metabolites.
- Collaborative replication : Cross-validate findings with independent labs using standardized protocols .
Q. What strategies optimize this compound for use in advanced imaging techniques (e.g., MRI or fluorescence tagging)?
- Functionalization : Introduce chelating groups (e.g., DOTA for MRI) or fluorophores via nitrone’s reactive oxygen.
- Stability testing : Evaluate photobleaching resistance (for fluorescence) or relaxivity (for MRI) in physiological conditions.
- Comparative studies : Benchmark against established probes (e.g., TEMPO derivatives) to assess sensitivity .
Q. How does deuteration impact the thermodynamic and kinetic parameters of nitrone-based radical trapping?
Deuteration alters zero-point energy, affecting activation energy barriers. To quantify:
- Computational modeling : Use DFT to compare reaction pathways of deuterated vs. non-deuterated species.
- Calorimetry : Measure enthalpy changes during radical adduct formation.
- Isotope effect studies : Calculate ratios under controlled conditions .
Methodological Framework for Research Design
- Data Collection : Triangulate spectroscopic, kinetic, and computational data to ensure robustness .
- Contradiction Analysis : Use sensitivity analyses to identify variables (e.g., solvent, temperature) causing divergent results .
- Ethical Compliance : Adhere to institutional guidelines for deuterated compound disposal and biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
